molecular formula C11H15N B13260341 N-cyclobutyl-3-methylaniline

N-cyclobutyl-3-methylaniline

Cat. No.: B13260341
M. Wt: 161.24 g/mol
InChI Key: YRCKKRCVNRBWBC-UHFFFAOYSA-N
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Description

N-cyclobutyl-3-methylaniline is an organic compound with the molecular formula C₁₁H₁₅N and a molecular weight of 161.24 g/mol . It is a derivative of aniline, characterized by the presence of a cyclobutyl group attached to the nitrogen atom and a methyl group attached to the benzene ring. This compound is used primarily in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclobutyl-3-methylaniline typically involves the reaction of 3-methylaniline with cyclobutyl halides under basic conditions. A common method includes the use of cyclobutyl bromide and a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction is carried out at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: N-cyclobutyl-3-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens like chlorine or bromine for halogenation.

Major Products Formed:

    Oxidation: Quinones, nitroso derivatives.

    Reduction: Amines, reduced aromatic compounds.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

N-cyclobutyl-3-methylaniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-cyclobutyl-3-methylaniline involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where the nitrogen atom donates a pair of electrons to form a new bond with an electrophile. In biological systems, it may interact with enzymes or receptors, influencing their activity and leading to various physiological effects .

Comparison with Similar Compounds

    N-methylaniline: An aniline derivative with a methyl group attached to the nitrogen atom.

    N-cyclobutylaniline: An aniline derivative with a cyclobutyl group attached to the nitrogen atom.

    3-methylaniline: An aniline derivative with a methyl group attached to the benzene ring.

Comparison: N-cyclobutyl-3-methylaniline is unique due to the presence of both a cyclobutyl group and a methyl group, which impart distinct chemical and physical propertiesThe combination of these functional groups makes it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

N-cyclobutyl-3-methylaniline

InChI

InChI=1S/C11H15N/c1-9-4-2-7-11(8-9)12-10-5-3-6-10/h2,4,7-8,10,12H,3,5-6H2,1H3

InChI Key

YRCKKRCVNRBWBC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2CCC2

Origin of Product

United States

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